
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups and a tetrafluorobenzene ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene typically involves the reaction of 2,3-dimethylphenol with 1,2,4,5-tetrafluorobenzene under specific conditions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where the phenol acts as a nucleophile and displaces a leaving group on the tetrafluorobenzene ring. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to changes in the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, while the fluorine atoms can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene: can be compared with other fluorinated aromatic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H10F4O |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
3-(2,3-dimethylphenoxy)-1,2,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C14H10F4O/c1-7-4-3-5-11(8(7)2)19-14-12(17)9(15)6-10(16)13(14)18/h3-6H,1-2H3 |
InChI Key |
UIDJPDYDIHVNRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=CC(=C2F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)
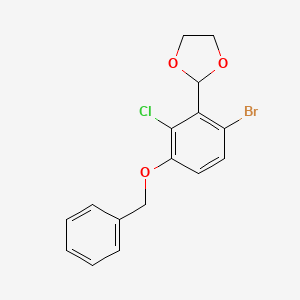

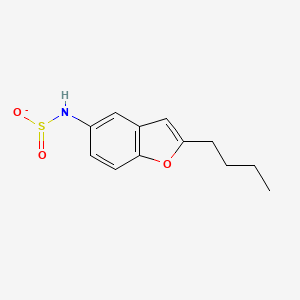


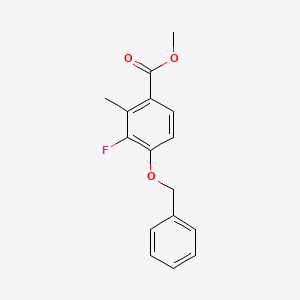

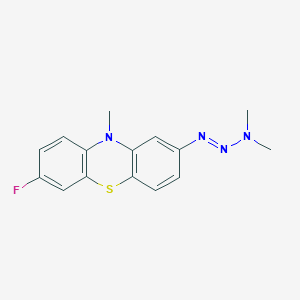
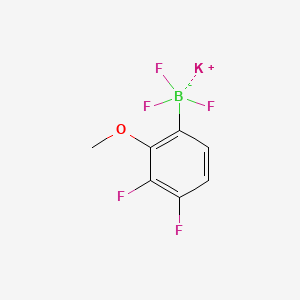


![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)
![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)
